molecular formula C17H9F3N2O5 B2906112 6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide CAS No. 317327-45-0

6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2906112
CAS No.: 317327-45-0
M. Wt: 378.263
InChI Key: POVJWOJAUQFYHL-UHFFFAOYSA-N
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Description

  • Functional Groups : Contains a nitro group, a trifluoromethyl group, and a carboxamide moiety .


Synthesis Analysis

The compound is synthesized through a serendipitous regioselective cascade reaction. Specifically, it is obtained by reacting 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of N-bromosuccinimide (NBS). This one-pot reaction leads to the formation of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles. Notably, this protocol achieves both N-acylation and S-alkylation in a concerted manner .


Molecular Structure Analysis

The compound’s molecular structure consists of a chromene core with a trifluoromethyl-substituted phenyl group and a nitro group. The heterocyclic ring system contributes to its unique properties .


Physical and Chemical Properties Analysis

  • Spectroscopic Data : Utilize NMR, IR, and other spectroscopic techniques for detailed characterization .

Future Directions

  • Scale-Up and Synthesis Optimization : Consider scalability and atom economy .

Properties

IUPAC Name

6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2O5/c18-17(19,20)10-2-1-3-11(8-10)21-15(23)13-7-9-6-12(22(25)26)4-5-14(9)27-16(13)24/h1-8H,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVJWOJAUQFYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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